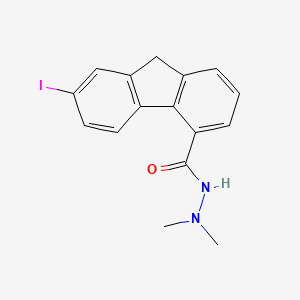
1,2-二碘乙烯
描述
It exists in two geometric isomers: cis-1,2-diiodoethylene and trans-1,2-diiodoethylene . This compound is characterized by the presence of two iodine atoms attached to a carbon-carbon double bond, making it a member of the iodoalkenes family.
科学研究应用
1,2-Diiodoethylene has several applications in scientific research:
作用机制
Target of Action
1,2-Diiodoethylene, also known as 1,2-diiodoethene, is an organoiodide with the molecular formula C2H2I2 . It can exist as either of two geometric isomers, cis-1,2-diiodoethylene or trans-1,2-diiodoethylene . .
Mode of Action
Like most cis-trans compounds, the z isomer (cis) is less stable than the e isomer (trans) by 2 kcal/mol .
准备方法
1,2-Diiodoethylene can be synthesized through the reaction of ethylene with iodine. The reaction is as follows: [ \text{C}_2\text{H}_4 + \text{I}_2 \rightleftharpoons \text{C}_2\text{H}_2\text{I}_2 ] This reaction can be carried out under controlled conditions to yield either the cis or trans isomer . Industrial production methods typically involve the use of ethylene and iodine in the presence of a catalyst to ensure high yield and purity of the desired isomer.
化学反应分析
1,2-Diiodoethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other halogens or nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to ethylene by using reducing agents such as samarium(II) iodide or ytterbium(II) iodide in an inert solvent like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents can convert 1,2-diiodoethylene into other functionalized compounds, although specific conditions and reagents vary.
Common reagents used in these reactions include halogens, nucleophiles, reducing agents like samarium(II) iodide, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1,2-Diiodoethylene can be compared with other similar compounds such as:
1,1-Diiodoethane: This compound has two iodine atoms attached to the same carbon atom, making it structurally different from 1,2-diiodoethylene.
1,2-Diiodoethane: Similar to 1,2-diiodoethylene but with a single bond between the carbon atoms instead of a double bond.
The uniqueness of 1,2-diiodoethylene lies in its geometric isomerism and the presence of a carbon-carbon double bond, which influences its reactivity and applications.
属性
IUPAC Name |
(E)-1,2-diiodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOGMKGEVNGRSK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019312 | |
| Record name | (E)-1,2-Diiodoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-27-2, 20244-70-6 | |
| Record name | (E)-1,2-Diiodoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diiodoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,2-Diiodoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary ways to synthesize 1,2-diiodoethylene in a laboratory setting?
A: Research indicates that 1,2-diiodoethylene can be produced through the addition reaction of iodine with acetylene. This reaction can be initiated by laser irradiation [, ], which facilitates the photodissociation of iodine molecules into reactive iodine atoms. Interestingly, studies utilizing isotopic mixtures of iodine revealed that the reaction proceeds via the addition of individual iodine atoms to acetylene, leading to isotopic scrambling in the final product [].
Q2: What spectroscopic techniques are valuable for characterizing 1,2-diiodoethylene isomers?
A: Gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) have proven to be essential techniques for characterizing both cis- and trans-1,2-diiodoethylene []. These methods allow for the identification and differentiation of the isomers, even in the gas phase, which is particularly valuable for studying reaction mechanisms and product distributions.
Q3: Beyond its synthesis, are there other notable chemical reactions involving 1,2-diiodoethylene?
A: Yes, 1,2-diiodoethylene can form complexes with transition metals. For example, both cis- and trans-1,2-diiodoethylene can react with Fe2(CO)9 to form tetracarbonyliron complexes []. These complexes have been characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, revealing a trigonal bipyramidal configuration where the 1,2-diiodoethylene occupies an equatorial position [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B1657889.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)
![4-[[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid](/img/structure/B1657891.png)

![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1657895.png)


![benzyl N'-[N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamimidothioate](/img/structure/B1657898.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1657901.png)
![4-methyl-N-[(Z)-2-(3-nitrophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B1657903.png)

![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)
![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)
